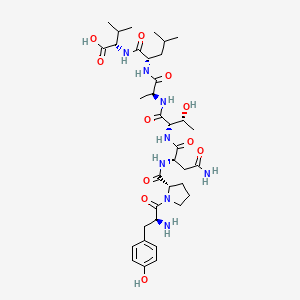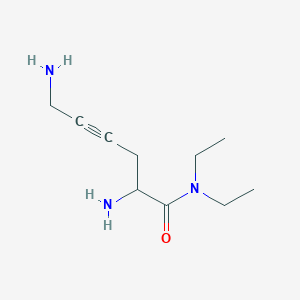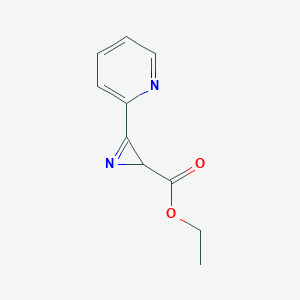
3-(Acetyloxy)-14,15-epoxybufa-20,22-dienolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylresibufogenin is a bufadienolide compound derived from the venom of toads, specifically from the Bufo genus. It is a semiochemical compound with the molecular formula C26H34O5 and a molecular weight of 426.55 g/mol . This compound has garnered significant interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and cardiotonic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetylresibufogenin typically involves the acetylation of resibufogenin. The process begins with the extraction of resibufogenin from toad venom, followed by its acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of acetylresibufogenin .
Industrial Production Methods: Industrial production of acetylresibufogenin involves large-scale extraction of resibufogenin from toad venom, followed by its chemical modification. The process includes purification steps such as recrystallization and chromatography to obtain high-purity acetylresibufogenin. The industrial methods are designed to maximize yield and ensure consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetylresibufogenin undergoes various chemical reactions, including:
Oxidation: Acetylresibufogenin can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of acetylresibufogenin can lead to the formation of dihydro derivatives.
Substitution: Acetylresibufogenin can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride; mild conditions.
Substitution: Amines, thiols; basic or neutral conditions.
Major Products:
Oxidation: Hydroxylated acetylresibufogenin derivatives.
Reduction: Dihydroacetylresibufogenin.
Substitution: Various substituted acetylresibufogenin derivatives depending on the nucleophile used.
Scientific Research Applications
Acetylresibufogenin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying bufadienolide chemistry and its derivatives.
Medicine: Explored for its potential as an anticancer agent, particularly in the treatment of breast cancer, pancreatic cancer, and colorectal cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Acetylresibufogenin exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis and inhibits cell proliferation by blocking the PI3K/Akt signaling pathway.
Cardiotonic Effects: It enhances cardiac contractility by inhibiting the Na+/K±ATPase pump, leading to increased intracellular calcium levels.
Anti-inflammatory and Antiviral Activities: It modulates inflammatory responses and exhibits antiviral properties by interfering with viral replication mechanisms.
Comparison with Similar Compounds
Acetylresibufogenin is compared with other bufadienolides such as resibufogenin, bufalin, and cinobufagin:
Resibufogenin: Similar in structure but lacks the acetyl group.
Bufalin: Another bufadienolide with potent anticancer activity.
Cinobufagin: Known for its cardiotonic and anticancer properties.
Uniqueness: Acetylresibufogenin’s unique acetyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for therapeutic applications .
Properties
CAS No. |
4029-64-5 |
|---|---|
Molecular Formula |
C26H34O5 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate |
InChI |
InChI=1S/C26H34O5/c1-15(27)30-18-8-10-24(2)17(12-18)5-6-20-19(24)9-11-25(3)21(13-22-26(20,25)31-22)16-4-7-23(28)29-14-16/h4,7,14,17-22H,5-6,8-13H2,1-3H3 |
InChI Key |
PYQLJWZNYPKLBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


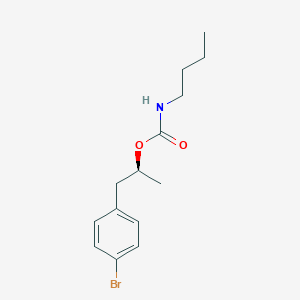
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)

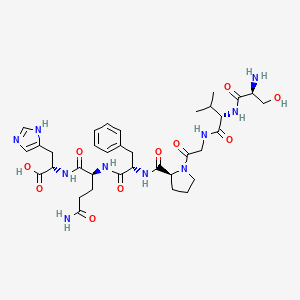

![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

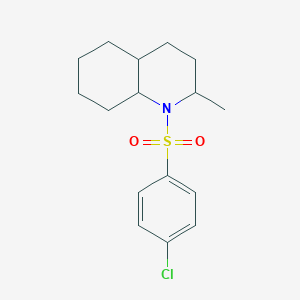
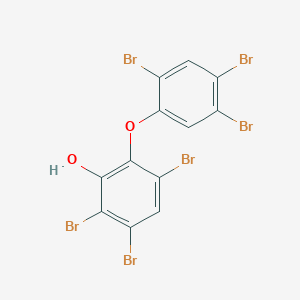
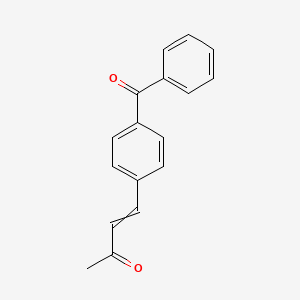
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
